molecular formula C25H29NO6 B2372720 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid CAS No. 1392219-11-2

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid

Cat. No.: B2372720
CAS No.: 1392219-11-2
M. Wt: 439.508
InChI Key: DJGFHXKITHLQAM-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is a complex organic compound that is often used in peptide synthesis. This compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.

    Coupling Reactions: The free amine group can participate in peptide bond formation through reactions with carboxylic acids or activated esters.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide coupling reactions.

Major Products Formed

The major products formed from these reactions are typically peptides or amino acid derivatives, depending on the specific synthetic goals.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amine group during synthetic reactions, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in further chemical reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
  • (9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid
  • 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid

Uniqueness

What sets (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid apart from similar compounds is its specific structure, which includes a tert-butoxy group and a dimethyl-substituted oxobutanoic acid moiety. These structural features can influence its reactivity and the types of peptides it can be used to synthesize .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-24(2,3)32-22(29)25(4,5)20(21(27)28)26-23(30)31-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19-20H,14H2,1-5H3,(H,26,30)(H,27,28)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGFHXKITHLQAM-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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